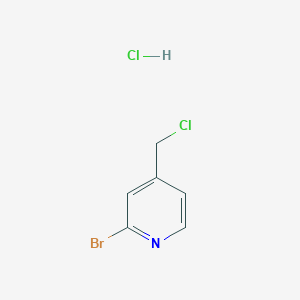
2-Bromo-4-(chloromethyl)pyridine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-4-(chloromethyl)pyridine hydrochloride is an organic compound with the molecular formula C6H5BrClN·HCl. It is a derivative of pyridine, where the pyridine ring is substituted with a bromine atom at the 2-position and a chloromethyl group at the 4-position. This compound is commonly used in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-(chloromethyl)pyridine hydrochloride can be achieved through several methods:
Reaction of 2-Bromopyridine with Chloromethyl Chloride: This method involves the reaction of 2-bromopyridine with chloromethyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate.
Halogen Exchange Reaction: Another method involves the halogen exchange reaction where 2-chloro-4-(chloromethyl)pyridine is treated with a brominating agent such as N-bromosuccinimide (NBS) to replace the chlorine atom with a bromine atom.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the above-mentioned methods. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified through recrystallization or distillation techniques.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-(chloromethyl)pyridine hydrochloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alcohols to form corresponding substituted pyridine derivatives.
Suzuki-Miyaura Coupling: The bromine atom at the 2-position can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alcohols.
Suzuki-Miyaura Coupling: This reaction requires a palladium catalyst, a base (e.g., potassium carbonate), and a boronic acid.
Major Products
Substituted Pyridine Derivatives: Formed from nucleophilic substitution reactions.
Biaryl Compounds: Formed from Suzuki-Miyaura coupling reactions.
Scientific Research Applications
2-Bromo-4-(chloromethyl)pyridine hydrochloride has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals and bioactive molecules.
Material Science: It is employed in the synthesis of materials with specific electronic and optical properties.
Chemical Biology: The compound is used in the study of biological processes and the development of chemical probes.
Mechanism of Action
The mechanism of action of 2-Bromo-4-(chloromethyl)pyridine hydrochloride involves its reactivity towards nucleophiles and its ability to participate in cross-coupling reactions. The chloromethyl group acts as an electrophile, making it susceptible to nucleophilic attack. The bromine atom at the 2-position allows for palladium-catalyzed cross-coupling reactions, facilitating the formation of carbon-carbon bonds .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-(chloromethyl)pyridine: Similar structure but with a chlorine atom instead of a bromine atom at the 2-position.
2-Bromo-4-methylpyridine: Similar structure but with a methyl group instead of a chloromethyl group at the 4-position.
Uniqueness
2-Bromo-4-(chloromethyl)pyridine hydrochloride is unique due to the presence of both a bromine atom and a chloromethyl group on the pyridine ring. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs, making it a versatile compound in organic synthesis and research .
Properties
Molecular Formula |
C6H6BrCl2N |
|---|---|
Molecular Weight |
242.93 g/mol |
IUPAC Name |
2-bromo-4-(chloromethyl)pyridine;hydrochloride |
InChI |
InChI=1S/C6H5BrClN.ClH/c7-6-3-5(4-8)1-2-9-6;/h1-3H,4H2;1H |
InChI Key |
XRCDBTIJXHFEDT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C=C1CCl)Br.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(Naphthalen-1-yl)methyl]cyclohexan-1-one](/img/structure/B11869971.png)

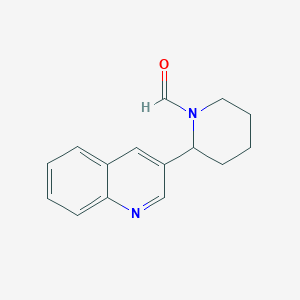
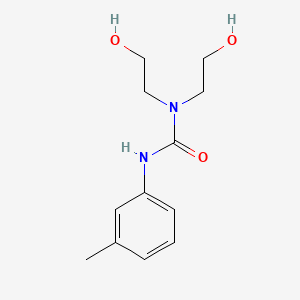
![6-Chloro-5,7-dimethylpyrazolo[1,5-a]pyrimidin-2-yl acetate](/img/structure/B11869985.png)
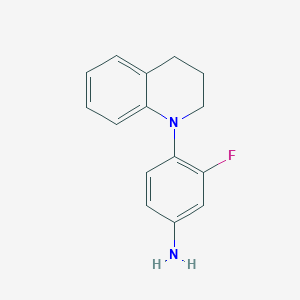
![6-(Tertbutoxycarbonylamino)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B11869991.png)
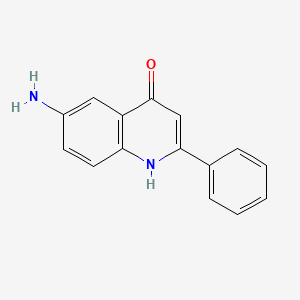



![[(2-Methyl-5-nitroquinolin-8-yl)oxy]acetonitrile](/img/structure/B11870036.png)

